molecular formula C15H11N3O3S2 B14932234 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]acetamide

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]acetamide

Cat. No.: B14932234
M. Wt: 345.4 g/mol
InChI Key: HZDROUUCNHVQDK-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]acetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]acetamide typically involves the reaction of 2-mercaptobenzothiazole with 3-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography.

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its anticonvulsant properties and potential use in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]acetamide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be due to its ability to modulate the activity of voltage-gated sodium channels and enhance the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide
  • N-(1,3-benzothiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]acetamide

Uniqueness

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]acetamide stands out due to its unique combination of a benzothiazole ring and a nitrophenyl group, which imparts distinct chemical and biological properties. This combination allows the compound to exhibit a wide range of activities, making it a valuable molecule for various scientific research applications .

Properties

Molecular Formula

C15H11N3O3S2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]acetamide

InChI

InChI=1S/C15H11N3O3S2/c1-9(19)16-10-6-11(18(20)21)8-12(7-10)22-15-17-13-4-2-3-5-14(13)23-15/h2-8H,1H3,(H,16,19)

InChI Key

HZDROUUCNHVQDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)SC2=NC3=CC=CC=C3S2)[N+](=O)[O-]

Origin of Product

United States

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